(Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the benzothiazole ring could be formed through a reaction of 2-aminobenzothiazole with ethyl cyanoacetate . The introduction of the sulfamoyl group might involve a reaction with dibutylamine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. Unfortunately, without specific data or a crystallographic study, it’s challenging to provide a detailed analysis of the molecular structure .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the benzothiazole ring is known to participate in various reactions, including oxidation and reduction . The imino group could potentially undergo tautomerization, and the acetate group could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Unfortunately, without specific experimental data, it’s difficult to provide a detailed analysis of these properties .Scientific Research Applications
Aldose Reductase Inhibitors in Diabetic Complications
A study by Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives, structurally related to the compound , evaluating their potency as aldehyde and aldose reductase inhibitors. These compounds, particularly methyl[4-oxo-2-(benzoylimino)-3-(2-methoxyphenyl)thiazolidin-5-ylidene]acetate, showed high inhibitory potency, suggesting potential applications in treating diabetic complications (Ali et al., 2012).
Green Synthesis in Ionic Liquid Media
Research conducted by Shahvelayati et al. (2017) focused on the green synthesis of functionalized thiazol-2(3H)-imine, closely related to the compound of interest. This synthesis, conducted in an ionic liquid media, presents an environmentally friendly approach for creating such compounds, potentially expanding their applications in various fields, including pharmaceuticals (Shahvelayati et al., 2017).
Antimicrobial Activities of Benzothiazole-Imino-Benzoic Acid Ligands
Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases, structurally similar to the queried compound. These compounds, along with their metal complexes, demonstrated significant antimicrobial activity against various bacterial strains, indicating their potential in developing new antimicrobial agents (Mishra et al., 2019).
Synthesis of MICA Activated Thioester
Tian Da-kui (2009) synthesized a key intermediate for Cefixime and Carumonam, structurally related to the compound of interest. This research highlights the application of such compounds in the synthesis of important pharmaceuticals (Tian Da-kui, 2009).
Cardiotonic Agents
Schnettler et al. (1982) synthesized a series of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, with structural similarity to the compound . These compounds were evaluated for cardiotonic activity, suggesting their potential use in treating congestive heart failure (Schnettler et al., 1982).
Antimicrobial Activity of Schiff Base Ligands
Vinusha et al. (2015) explored the antimicrobial properties of imino-4-methoxyphenol thiazole derived Schiff bases, which bear structural similarities to the compound . This research contributes to understanding the antimicrobial applications of such compounds (Vinusha et al., 2015).
Synthesis of 4-Thiazolidinones for Anticancer Activity
Havrylyuk et al. (2010) investigated novel 4-thiazolidinones with benzothiazole moiety for anticancer activity. This study highlights the potential of structurally related compounds in cancer treatment (Havrylyuk et al., 2010).
N-Heterocyclic Carbenes as Catalysts
Grasa et al. (2002) studied the use of N-heterocyclic carbenes as catalysts in transesterification/acylation reactions. This research provides insights into the broader chemical applications of compounds related to the one (Grasa et al., 2002).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[2-[4-(dibutylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O6S2/c1-5-7-15-28(16-8-6-2)37(32,33)21-12-9-19(10-13-21)25(31)27-26-29(18-24(30)35-4)22-14-11-20(34-3)17-23(22)36-26/h9-14,17H,5-8,15-16,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNHKMOGQACEFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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